molecular formula C8H8N4O2 B2469836 Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1781460-30-7

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2469836
CAS No.: 1781460-30-7
M. Wt: 192.178
InChI Key: HIDVHEHPIOBNGI-UHFFFAOYSA-N
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Description

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-4-10-6-2-3-11-12(6)7(5)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDVHEHPIOBNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=CC=N2)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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